1,3-Propanediol-2-13C
Beschreibung
The Role of Stable Isotope Probes in Unraveling Metabolic Networks
Metabolic networks are complex and highly interconnected, with numerous reactions occurring simultaneously. Stable isotope probes are instrumental in dissecting this complexity. weizmann.ac.il By providing a labeled precursor, researchers can trace the distribution of the isotopic label throughout the network, revealing which pathways are active and how they are interconnected. mdpi.comacs.org This approach, often referred to as metabolic flux analysis (MFA), provides a quantitative understanding of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.comnih.gov
The choice of the isotopic tracer is critical and depends on the specific metabolic pathways being investigated. nih.govd-nb.info Different labeling patterns on a precursor molecule can provide different types of information. For instance, uniformly labeled glucose ([U-¹³C₆]glucose), where all six carbon atoms are ¹³C, is often used to get a broad overview of central carbon metabolism. mdpi.com In contrast, specifically labeled tracers, where only one or two carbons are labeled, can provide more detailed information about specific reactions or pathways. nih.gov
Fundamental Utility of 1,3-Propanediol-2-13C as a Metabolic Tracer
1,3-Propanediol (B51772) (1,3-PDO) is a three-carbon diol that has been identified as a product of glycerol (B35011) metabolism in certain biological systems. nih.govresearchgate.net The use of 1,3-Propanediol labeled with ¹³C at the second carbon position (1,3-Propanediol-2-¹³C) offers a unique tool to probe specific metabolic transformations.
When introduced into a biological system, the ¹³C label at the C2 position of 1,3-propanediol can be tracked as it is metabolized. This allows researchers to investigate the enzymes and pathways involved in its conversion to other molecules. For example, studies have shown that 1,3-propanediol can be metabolized to 3-hydroxypropionate (B73278) (3HP) and subsequently to acetyl-CoA. nih.gov By using 1,3-Propanediol-2-¹³C, researchers can confirm this pathway and quantify the flux through it by observing the incorporation of the ¹³C label into these downstream metabolites.
The specificity of the label in 1,3-Propanediol-2-¹³C is particularly valuable. The position of the label provides a distinct signature that can be followed through complex reaction networks, helping to distinguish between different metabolic routes. This level of detail is crucial for building accurate models of metabolic networks and for understanding how these networks are regulated in different physiological and pathological states.
Research Findings on 1,3-Propanediol Metabolism
Recent research has shed light on the metabolic fate of 1,3-propanediol in various organisms. These studies, often employing stable isotope tracing, have revealed novel metabolic pathways and provided quantitative data on metabolic fluxes.
| Organism/System | Precursor | Key Findings | Reference |
| Hamster Liver | [U-¹³C₃]glycerol | Detected [U-¹³C₃]1,3-propanediol and [U-¹³C₃]3-hydroxypropionate, suggesting an alternative pathway for glycerol metabolism leading to acetyl-CoA. | nih.gov |
| Klebsiella pneumoniae | Glycerol | A natural producer of 1,3-propanediol via the action of glycerol dehydratase and 1,3-propanediol oxidoreductase. | frontiersin.orgplos.org |
| Engineered E. coli | Glucose | Genetically modified to produce 1,3-propanediol from glucose, demonstrating the feasibility of engineering novel metabolic pathways. | frontiersin.orgacs.org |
| Clostridium pasteurianum | Glycerol | Disruption of the 1,3-propanediol pathway led to the production of 1,2-propanediol, revealing metabolic plasticity. | nih.gov |
These findings highlight the diverse roles of 1,3-propanediol metabolism across different species and the power of metabolic engineering to create novel production pathways. The use of specifically labeled tracers like 1,3-Propanediol-2-¹³C will be instrumental in further dissecting these and other metabolic pathways with high precision.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(213C)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH2]CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583996 | |
| Record name | (2-~13~C)Propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-84-3 | |
| Record name | (2-~13~C)Propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Isotopic Enrichment of 1,3 Propanediol 2 13c
Chemical Synthesis Methodologies for 1,3-Propanediol (B51772) Analogs
The industrial production of 1,3-propanediol has historically relied on petrochemical feedstocks, utilizing two primary chemical synthesis routes. These methods can be adapted for the synthesis of 1,3-Propanediol-2-13C through the use of isotopically labeled precursors.
Hydroformylation and Catalytic Hydrogenation Routes (e.g., Ethylene (B1197577) Oxide-Derived Processes)
One major commercial route to 1,3-propanediol involves the hydroformylation of ethylene oxide. nih.govutp.edu.mymdpi.com This process, often referred to as the Shell process, first converts ethylene oxide to 3-hydroxypropionaldehyde (3-HPA) through a reaction with synthesis gas (a mixture of carbon monoxide and hydrogen). nih.govmdpi.com The intermediate, 3-HPA, is then subsequently reduced to 1,3-propanediol via catalytic hydrogenation. nih.gov
Hydroformylation: Ethylene Oxide + CO + H₂ → 3-Hydroxypropionaldehyde
Hydrogenation: 3-Hydroxypropionaldehyde + H₂ → 1,3-Propanediol
For the synthesis of this compound via this route, one would theoretically need to start with ethylene oxide labeled with ¹³C at one of its carbon atoms. Commercially available ¹³C-labeled ethylene oxide, such as Ethylene oxide (1,2-¹³C₂), could serve as a starting material. eurisotop.comisotope.comnacchemical.com However, the hydroformylation reaction would need to be carefully controlled to ensure that the carbon monoxide adds to the labeled carbon, resulting in the desired labeling at the C-2 position of the propanediol (B1597323) backbone.
Acrolein Hydration and Subsequent Hydrogenation Strategies
Another significant industrial method for 1,3-propanediol synthesis is the hydration of acrolein followed by hydrogenation. utp.edu.mygoogle.comresearchgate.net This two-step process begins with the acid-catalyzed hydration of acrolein to form 3-hydroxypropionaldehyde (3-HPA). google.comresearchgate.net The resulting 3-HPA is then hydrogenated to yield 1,3-propanediol. google.comresearchgate.net
The reaction sequence is as follows:
Hydration: Acrolein + H₂O → 3-Hydroxypropionaldehyde
Hydrogenation: 3-Hydroxypropionaldehyde + H₂ → 1,3-Propanediol
This pathway offers a more direct approach for the synthesis of this compound.
Strategies for 13C-Isotopic Incorporation into Precursors
The most direct strategy for the synthesis of this compound involves the use of a precursor that is already labeled at the desired position. Commercially available Acrolein-2-¹³C is an ideal starting material for this purpose. sigmaaldrich.comsigmaaldrich.com By utilizing Acrolein-2-¹³C in the hydration and hydrogenation sequence described in section 2.1.2, the ¹³C label is retained at the C-2 position of the final 1,3-propanediol product.
The synthesis would proceed as follows:
Hydration of Acrolein-2-¹³C: Acrolein-2-¹³C reacts with water in the presence of an acid catalyst to form 3-hydroxypropionaldehyde-2-¹³C.
Hydrogenation of 3-hydroxypropionaldehyde-2-¹³C: The labeled intermediate is then catalytically hydrogenated to yield This compound .
This method provides a clear and efficient pathway for the specific isotopic labeling of 1,3-propanediol at the second carbon atom.
Biotechnological Production of 1,3-Propanediol
In recent years, biotechnological routes for 1,3-propanediol production have gained significant attention as a more sustainable alternative to chemical synthesis. These methods primarily rely on the microbial fermentation of renewable feedstocks, most notably glycerol (B35011), a byproduct of biodiesel production.
Microbial Fermentation Pathways for Glycerol Conversion
The microbial conversion of glycerol to 1,3-propanediol is a two-step enzymatic process. researchgate.net First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. researchgate.net Subsequently, 3-HPA is reduced to 1,3-propanediol by a 1,3-propanediol oxidoreductase, a reaction that is dependent on NADH. nih.govfrontiersin.org
This biological pathway is naturally found in several microorganisms and has been the subject of extensive research to optimize yields and productivity.
Key Microorganisms in 1,3-Propanediol Bioproduction
A variety of microorganisms are capable of producing 1,3-propanediol from glycerol. The most extensively studied and utilized species include bacteria from the genera Klebsiella, Clostridium, Lactobacillus, Citrobacter, and genetically engineered Escherichia coli.
| Microorganism | Key Characteristics and Research Findings |
| Klebsiella pneumoniae | One of the most efficient natural producers of 1,3-propanediol. nih.gov Strains of K. pneumoniae have been metabolically engineered to achieve high yields and titers of 1,3-propanediol from glycerol. chemmethod.com Research has focused on redirecting carbon flux towards 1,3-propanediol production and away from competing byproduct pathways. |
| Clostridium butyricum | Known for its ability to produce 1,3-propanediol with high yields. acs.org Fed-batch fermentation strategies with C. butyricum have demonstrated the potential for high-titer production of 1,3-propanediol. nist.gov |
| Lactobacillus spp. | Certain species, such as Lactobacillus reuteri and Lactobacillus diolivorans, are capable of converting glycerol to 1,3-propanediol. nih.govwikipedia.org These organisms are often considered "Generally Recognized as Safe" (GRAS), which can be advantageous for certain applications. |
| Citrobacter freundii | Strains of C. freundii have been isolated and optimized for 1,3-propanediol production from crude glycerol derived from biodiesel manufacturing. acs.orgmagtech.com.cn |
| Escherichia coli | While not a natural producer, E. coli has been extensively genetically engineered to produce 1,3-propanediol. By introducing the necessary genes from natural producers like Klebsiella pneumoniae, recombinant E. coli strains can efficiently convert glycerol or even glucose to 1,3-propanediol. |
Co-culture Systems in Bioprocess Optimization
Co-culture systems, which involve the simultaneous cultivation of two or more microbial strains, offer a powerful strategy for optimizing the bioproduction of 1,3-PDO. nih.gov This approach allows for a division of labor, where different strains perform specialized metabolic tasks that might be difficult to engineer into a single organism. nih.gov
A significant challenge in the biological synthesis of 1,3-PDO from glycerol is maintaining the intracellular redox balance, specifically the ratio of NADH/NAD⁺. The conversion of glycerol to 1,3-PDO is a reductive process that consumes NADH. nih.gov To regenerate the necessary reducing power, the cell must simultaneously oxidize a portion of the glycerol, a process that often leads to the formation of unwanted byproducts. nih.gov
Co-culture systems can address this challenge effectively. For example, a co-culture of Klebsiella sp. strain YT7 and Shewanella oneidensis MR-1 has been shown to enhance 1,3-PDO production. nih.gov In this system, Klebsiella is the primary producer of 1,3-PDO from glycerol. S. oneidensis, an electrogenic bacterium, helps to regenerate NADH and also consumes byproducts like lactate (B86563) that are produced by the Klebsiella strain. nih.gov This synergistic relationship leads to a higher titer and yield of 1,3-PDO while reducing byproduct accumulation, eliminating the need to add costly exogenous electron mediators. nih.gov In one study, this co-culture system increased the 1,3-PDO titer by 185.84% and reduced lactate content by 38.82%. nih.gov
Another approach involves using engineered strains of E. coli in a co-culture. One strain can be engineered to convert a primary carbon source like glucose into glycerol, while a second strain is optimized to convert the glycerol into 1,3-PDO. nih.govnih.gov This modular approach can be particularly advantageous when using ¹³C-labeled glucose as the starting material for 1,3-Propanediol-2-¹³C, allowing for efficient conversion through distinct, optimized metabolic modules. A co-culture of two engineered E. coli strains, one overexpressing a B₁₂-independent glycerol dehydratase and the other overexpressing 1,3-PD oxidoreductase, successfully produced 41.65 g/L of 1,3-PDO from glycerol and glucose without the need for expensive vitamin B₁₂ supplementation. nih.gov
| Co-culture System | Strains Involved | Principle of Operation | Key Improvement |
| Producer & Helper Strain | Klebsiella sp. YT7 & Shewanella oneidensis MR-1 | Klebsiella produces 1,3-PDO; Shewanella improves redox balance and consumes byproducts. nih.gov | Increased 1,3-PDO titer (32.30 g/L) and reduced lactate. nih.gov |
| Modular Pathway Engineering | Engineered E. coli Rosetta & Engineered E. coli BL21 | One strain converts glycerol to 3-HPA; the second converts 3-HPA to 1,3-PDO. nih.gov | Achieved 41.65 g/L 1,3-PDO without vitamin B₁₂. nih.gov |
| Substrate Conversion | Recombinant E. coli & K. pneumoniae | E. coli converts glucose to glycerol; K. pneumoniae converts glycerol to 1,3-PDO. nih.gov | Demonstrated the feasibility of converting glucose to 1,3-PDO in a co-culture. nih.gov |
Bioprocess Control and Operational Strategies for 1,3-Propanediol Synthesis
Effective bioprocess control is essential for maximizing the titer, yield, and productivity of 1,3-PDO in fermentation systems. mdpi.com This involves the careful management of various physical and chemical parameters to maintain an optimal environment for the microbial catalysts. mdpi.com Key operational strategies include fed-batch fermentation and multi-stage continuous fermentation. nih.govfrontiersin.org
Fed-batch cultivation is a widely used strategy where the substrate (e.g., ¹³C-labeled glycerol) is fed into the bioreactor either intermittently or continuously during the fermentation process. mdpi.com This approach allows for high cell densities and high product concentrations while avoiding the substrate inhibition that can occur at high initial glycerol concentrations. mdpi.com The feeding strategy can be further optimized; for instance, a "two-pulsed continuous feeding strategy" has been employed to enhance 1,3-PDO production to 60 g/L. frontiersin.org
Multi-stage continuous fermentation represents another advanced operational strategy. This method involves a series of bioreactors where cells are moved from one stage to the next, with each stage optimized for a specific purpose, such as cell growth or product formation. nih.gov This can lead to very high productivity. For example, a three-stage continuous fermentation process with Clostridium butyricum achieved a 1,3-PDO concentration of 80.05 g/L with a high productivity of 3.67 g L⁻¹ h⁻¹. nih.gov Such precise control over the bioprocess is vital for the efficient and cost-effective synthesis of isotopically labeled compounds like 1,3-Propanediol-2-¹³C.
Positional Specificity and Isotopic Purity Considerations for 1,3-Propanediol-2-¹³C
The positional specificity of the ¹³C label is determined by the biosynthetic pathway and the labeled substrate used. When glycerol-2-¹³C is used as the precursor, the enzymatic conversion by glycerol dehydratase and 1,3-propanediol oxidoreductase directly yields 1,3-Propanediol-2-¹³C without scrambling the label to the C-1 or C-3 positions. The direct enzymatic conversion from glycerol-¹³C using bacterial strains is a common method. Similarly, starting with specifically labeled glucose, such as [2-¹³C]-glucose, can lead to the formation of intermediates where the label is retained at a specific position that ultimately becomes the C-2 of 1,3-propanediol. researchgate.net
Verification of both positional specificity and isotopic purity is typically accomplished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹³C-NMR Spectroscopy: This is a powerful, non-destructive technique for determining the exact position of the ¹³C label within the molecule. In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom produces a distinct signal. For 1,3-Propanediol-2-¹³C, a significantly enhanced signal will be observed for the C-2 carbon relative to the signals for the C-1 and C-3 carbons (which will be at natural abundance), confirming the label's position.
Mass Spectrometry (MS): MS is used to quantify the level of isotopic enrichment. By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the percentage of molecules that have incorporated the ¹³C isotope can be accurately determined. The mass of 1,3-Propanediol-2-¹³C will be one mass unit higher (M+1) than the unlabeled compound, and the relative intensity of this M+1 peak indicates the isotopic purity. sigmaaldrich.comnih.gov
These analytical methods are crucial for validating the final product, ensuring that it meets the stringent requirements for use in metabolic flux analysis and other tracer-based research.
Advanced Analytical Spectroscopic and Chromatographic Techniques for 1,3 Propanediol 2 13c Tracking
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Isotopomer Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structural and chemical environment of atomic nuclei. au.dk It is particularly well-suited for identifying and quantifying ¹³C-labeled metabolites.
High-Resolution ¹³C-NMR for Isotopic Signature Profiling
High-resolution ¹³C-NMR is instrumental in identifying the specific location of ¹³C labels within a molecule. In a study involving hamsters that received [U-¹³C₃]glycerol, ¹³C-NMR of plasma and liver extracts revealed the presence of [U-¹³C₃]1,3-propanediol (PDO). The chemical shifts for 1,3-PDO were identified at 34.9 ppm for the C2 position and 59.8 ppm for the C1 and C3 positions. researchgate.net The presence of multiplets (doublets, triplets, and quartets) in the spectra is a direct result of ¹³C-¹³C spin-spin couplings, which confirms the incorporation of adjacent ¹³C atoms and helps in elucidating the metabolic pathways. researchgate.netnih.gov For instance, the conversion of glycerol (B35011) to 1,3-PDO can be traced by observing these characteristic signals. researchgate.net
The use of proton-decoupled ¹³C-NMR simplifies the spectra by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon atom. libretexts.org This is particularly useful in complex biological samples where numerous metabolites are present.
Quantitative Aspects of NMR in Metabolic Tracing
NMR spectroscopy is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei contributing to the signal. mdpi.com This characteristic allows for the determination of the relative concentrations of metabolites and the extent of ¹³C enrichment. nih.gov In metabolic tracing studies, the relative levels of ¹³C-labeled metabolites can be calculated by normalizing the peak areas of specific doublets (arising from ¹³C-¹³C coupling) to a known internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). researchgate.netnih.gov
For example, in the aforementioned hamster study, the content of [U-¹³C₃]1,3-PDO in the liver was quantified by measuring the area of the doublet corresponding to the C1 and C3 positions and normalizing it to the DSS signal. researchgate.net This quantitative approach allows for the comparison of metabolite levels across different experimental conditions and provides insights into metabolic flux. nih.gov
Mass Spectrometry (MS) for Isotopic Abundance Determination
Mass spectrometry is another cornerstone technique in metabolic studies, offering high sensitivity for detecting and quantifying metabolites. nih.gov When coupled with chromatographic separation methods, it provides a powerful platform for analyzing complex biological mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. analytice.com For non-volatile metabolites like 1,3-propanediol (B51772), a derivatization step is often necessary to increase their volatility. nih.govnasa.gov Common derivatizing agents include phenylboronic acid (PBA), which reacts with diols to form cyclic esters, making them amenable to GC analysis. nih.govnih.govcoresta.org
In the context of ¹³C-labeled studies, GC-MS is used to measure the isotopic labeling of various metabolites. springernature.com For instance, in studies of E. coli producing 1,3-propanediol, GC-MS analysis of biomass amino acids has been used to determine metabolic fluxes. nih.gov The technique can also be used for the direct analysis of 1,3-propanediol in various matrices, with some methods achieving a limit of quantification of 0.1 mg/L. analytice.com
Interactive Table: Derivatization Agents for GC-MS Analysis
| Derivatizing Agent | Compound Class | Reference |
| Phenylboronic Acid (PBA) | Diols (e.g., 1,3-Propanediol) | nih.govnih.govcoresta.org |
| Benzoyl Chloride | Glycols | nasa.govtdl.org |
| Trifluoroacetic Anhydride | Alcohols | google.com |
| Bis(trimethylsilyl)trifluoroacetamide | General | nih.gov |
| Heptafluorobutyrylimidazole (HFBI) | General | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Broad Metabolite Coverage
LC-MS is a versatile technique that can analyze a wide range of metabolites, including those that are not suitable for GC-MS due to low volatility or thermal instability. nih.govlcms.cz This makes it particularly valuable for comprehensive metabolomic studies. nih.gov In the analysis of ¹³C-labeled compounds, LC-MS can directly measure the mass distribution of metabolites, providing information on the number of ¹³C atoms incorporated into each molecule. nih.gov
In studies of glycerol metabolism, LC coupled with isotope ratio MS has been used to analyze the ¹³C-enrichment of fermentation products like 1,3-propanediol. oup.com The high sensitivity of LC-MS allows for the analysis of trace amounts of metabolites. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Positional Labeling
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected parent ion and analyzing the resulting product ions. researchgate.net This technique is extremely useful for determining the positional labeling of isotopes within a molecule, which can significantly improve the precision of metabolic flux analysis. researchgate.netnih.govnih.gov
Interactive Table: Comparison of Analytical Techniques
| Technique | Analyte State | Information Provided | Key Advantage |
| ¹³C-NMR | Solution | Positional labeling, quantification | Non-destructive, detailed structural information |
| GC-MS | Gas (derivatized) | Isotopic abundance, quantification | High resolution for volatile compounds |
| LC-MS | Liquid | Isotopic abundance, broad metabolite coverage | High sensitivity, wide applicability |
| MS/MS | Gas/Liquid | Positional labeling, fragment analysis | Precise positional isotopomer information |
Data Processing for Mass Isotopomer Distribution (MID) and Mass Isotopomer Ratio (MIR) Analysis
The analysis of 1,3-Propanediol-2-13C and its metabolic products relies heavily on mass spectrometry to determine the distribution of isotopes within a molecule. This distribution provides crucial information for understanding metabolic pathways and fluxes. The raw data from mass spectrometry is processed to yield two key metrics: Mass Isotopomer Distribution (MID) and Mass Isotopomer Ratio (MIR).
Mass Isotopomer Distribution (MID) represents the relative abundance of all mass isotopomers of a given metabolite. vanderbilt.eduresearchgate.netresearchgate.net A mass isotopomer is a molecule that differs in the number of isotopic labels it contains. For example, a metabolite with three carbon atoms can exist as M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C). The MID is a vector of the fractional abundances of each of these mass isotopomers. nih.gov Processing of mass spectrometry data to obtain MIDs involves identifying chromatographic peaks, integrating the ion chromatograms for each mass isotopomer, and quantifying their relative abundances. vanderbilt.edu This information provides a detailed snapshot of the labeling state of a metabolite pool. nih.gov
Mass Isotopomer Ratio (MIR) is a method used for the accurate quantification of changes in the concentrations of intracellular metabolites. nih.gov It uses uniformly ¹³C-labeled cell extracts as an internal standard, allowing each metabolite concentration to be quantified relative to its ¹³C-labeled equivalent. nih.gov This approach mitigates issues common in mass spectrometry, such as non-linear responses and matrix effects, leading to more accurate quantification. nih.gov Isotope Ratio Mass Spectrometry (IRMS) is a technique that measures the relative abundance of isotopes, for instance, the ¹³C/¹²C ratio. ethz.choiv.int This is achieved by comparing the isotope ratio of a sample to that of a known standard. ethz.ch
Several software tools have been developed to facilitate the processing of mass spectrometry data for MID and MIR analysis. These tools can automate peak identification, integration, and the calculation of MIDs. Some software packages, like INCA, can also perform corrections for the natural abundance of isotopes internally. vanderbilt.edu
Key Data Processing Metrics
| Metric | Description | Primary Use | Example |
|---|---|---|---|
| Mass Isotopomer Distribution (MID) | A vector representing the fractional abundance of all mass isotopomers of a metabolite. nih.gov | Provides a detailed snapshot of the labeling state of a metabolite pool. | For a C3 compound: [M+0, M+1, M+2, M+3] = [0.1, 0.4, 0.4, 0.1] |
| Mass Isotopomer Ratio (MIR) | Quantifies changes in metabolite concentrations using U-¹³C-labeled extracts as internal standards. nih.gov | Accurate quantification of intracellular metabolite concentrations. nih.gov | Ratio of unlabeled metabolite peak area to the fully labeled internal standard peak area. |
Isotopic Correction Procedures for Natural Abundance
When conducting stable isotope tracer experiments, it is crucial to distinguish between isotopes introduced experimentally and those that occur naturally. nih.gov All elements exist in nature as a mixture of stable isotopes. For instance, carbon is approximately 98.9% ¹²C and 1.1% ¹³C. researchgate.net This natural abundance of heavy isotopes can lead to convoluted mass spectrometry signals, where the measured mass isotopomer distribution includes contributions from both the experimentally introduced tracer and the naturally occurring isotopes. bioconductor.org
Failure to correct for this natural abundance can lead to significant errors in data interpretation, such as overestimating the incorporation of a tracer and miscalculating metabolic fluxes. bioconductor.org Therefore, a correction procedure is a necessary step before any quantitative analysis of the labeling data. nih.govbioconductor.orgchemrxiv.org
The correction is typically performed using matrix-based algorithms. nih.govresearchgate.net A correction matrix is constructed based on the elemental formula of the metabolite and the known natural abundances of its constituent elements. researchgate.netchemrxiv.org This matrix relates the measured mass isotopomer distribution to the true, corrected distribution that reflects only the experimental labeling. chemrxiv.org
Several software tools are available to perform these corrections, including IsoCorrectoR, AccuCor, and IsoCor. bioconductor.orgr-project.orgreadthedocs.iounipi.itoup.com These tools can handle data from various mass spectrometry platforms and can correct for different tracer isotopes like ¹³C, ¹⁵N, and ²H. bioconductor.orgr-project.org Some advanced tools like AccuCor2 are designed for dual-isotope tracer experiments and can perform resolution-dependent corrections for high-resolution mass spectrometry data. chemrxiv.org
Natural Abundance of Key Isotopes
| Isotope | Natural Abundance (%) | Reference |
|---|---|---|
| ¹H | 99.9885 | researchgate.net |
| ²H | 0.00115 | researchgate.net |
| ¹²C | 98.93 | researchgate.net |
| ¹³C | 1.07 | researchgate.net |
| ¹⁶O | 99.757 | researchgate.net |
| ¹⁷O | 0.00038 | researchgate.net |
| ¹⁸O | 0.00205 | researchgate.net |
Experimental Design Principles for 13C-Tracer Studies
Optimal Tracer Selection for Targeted Metabolic Pathways
The selection of the ¹³C-labeled tracer is a critical step in designing a metabolic flux analysis experiment, as it directly influences the precision and accuracy of the resulting flux estimations. researchgate.netnih.gov An optimal tracer will generate informative labeling patterns in the metabolites of the targeted pathways. nih.gov There is no single best tracer for all metabolic studies; the choice depends on the specific pathways of interest. researchgate.net
To achieve a comprehensive analysis of multiple metabolic pathways, a powerful strategy is to conduct parallel labeling experiments using different tracers and then integrate the data into a single flux model. researchgate.netsci-hub.se For example, using [1,2-¹³C]glucose in one experiment and [U-¹³C]glutamine in another can provide high-resolution flux data for both glycolysis/PPP and the TCA cycle. researchgate.net Computational tools and rational design frameworks have been developed to aid in the selection of optimal tracers by simulating the labeling patterns that would result from different tracer choices for a given metabolic network model. nih.govfrontiersin.org
Methodologies for Cell Cultivation and Sample Preparation for 13C-Labeling Experiments
The success of a ¹³C-labeling experiment is highly dependent on meticulous cell cultivation and sample preparation protocols. acs.org The primary goals of sample preparation are to rapidly quench metabolic activity to preserve the in vivo state of metabolites and to efficiently extract these metabolites for analysis. acs.orgmdpi.com
Cell Cultivation: Cells are cultured in a medium where a standard carbon source is replaced with a ¹³C-labeled tracer, such as this compound. nih.gov For steady-state experiments, cells are often grown for a sufficient duration to ensure that the isotopic labeling of intracellular metabolites has reached equilibrium. nih.gov For non-stationary experiments, samples are collected at various time points after the introduction of the tracer. vanderbilt.edu
Quenching: This is a critical step to halt enzymatic reactions instantly. mdpi.com A common method involves rapidly immersing the cells in a cold solvent, such as methanol (B129727) pre-cooled to -40°C or even -80°C. acs.orgwiley-vch.de The choice of quenching solution is crucial, as some methods can cause cell leakage, leading to the loss of intracellular metabolites. wiley-vch.ded-nb.info Rapid filtration followed by quenching in cold methanol has been shown to be an effective method. acs.org
Extraction: After quenching, metabolites are extracted from the cells. This is often achieved by using organic solvents or boiling ethanol (B145695). d-nb.info The choice of extraction method depends on the specific metabolites of interest and the analytical platform to be used. Isotope dilution mass spectrometry, which involves adding ¹³C-labeled internal standards during extraction, can be used to correct for metabolite losses during sample processing. d-nb.info
Common Quenching and Extraction Methods
| Step | Method | Description | Key Consideration |
|---|---|---|---|
| Quenching | Cold Solvent Quenching | Rapidly mixing cell culture with a cold solvent (e.g., -40°C to -80°C methanol). acs.orgwiley-vch.de | Minimizing metabolite leakage from cells. wiley-vch.ded-nb.info |
| Rapid Filtration | Vacuum filtering cells and immediately immersing the filter in a cold quenching solution. acs.org | Effective for suspension cultures. acs.org | |
| Extraction | Solvent Extraction | Using organic solvents like methanol or ethanol to extract metabolites from the cell pellet. | Solvent choice affects extraction efficiency for different metabolite classes. |
| Boiling Ethanol | Using boiling ethanol to simultaneously quench metabolism and extract metabolites. d-nb.info | Can be effective but may degrade heat-labile metabolites. |
Applications of 1,3 Propanediol 2 13c in Quantitative Metabolic Flux Analysis Mfa
Theoretical Frameworks for ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA has become a standard for quantifying in vivo metabolic reaction rates, or fluxes. creative-proteomics.complos.orgnih.gov The methodology involves introducing a ¹³C-labeled substrate into a biological system, measuring the resulting isotopic labeling patterns in intracellular metabolites, and using a computational model to estimate fluxes that best explain the observed data. plos.orgnih.gov
The foundation of a ¹³C-MFA study is the construction of a comprehensive metabolic model. plos.org This process begins with defining the metabolic network, which includes all relevant biochemical reactions, their substrates, and products. This network is mathematically represented by a stoichiometric matrix that describes the mass balance of each metabolite. nih.gov Models for ¹³C-MFA typically encompass major pathways of central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov
To incorporate isotope labeling data, the stoichiometric model is expanded into an isotopomer model. youtube.com Isotopomers are molecules that differ only in the isotopic composition of their atoms. plos.org The isotopomer model tracks the transfer of every carbon atom from substrates to products for each reaction in the network. youtube.com This requires detailed knowledge of the carbon transitions, often referred to as atom mapping. youtube.com Frameworks like the Elementary Metabolite Units (EMU) or Cumomer approaches are used to create systems of equations that relate the unknown metabolic fluxes to the measured distribution of ¹³C labels in metabolites. oup.comspringernature.com
Flux estimation in ¹³C-MFA is a computational optimization problem. nih.gov The goal is to find the set of flux values that minimizes the difference between experimentally measured labeling patterns and the labeling patterns predicted by the metabolic model. frontiersin.org This is typically achieved by minimizing a sum-of-squares residual error (SSE) objective function. frontiersin.org
Various numerical optimization algorithms are employed to solve this nonlinear problem, including gradient-based local optimization methods and global optimization strategies like simulated annealing or genetic algorithms. nih.gov Hybrid approaches that combine global and local optimization techniques have also been developed to improve accuracy and speed. nih.gov The Levenberg-Marquardt algorithm, a type of trust-region method, is widely used and known for its fast convergence. frontiersin.org
To accurately quantify intracellular fluxes, the metabolic model must be constrained with experimentally measured data. nih.gov A key set of constraints is the extracellular exchange rates, which are the measured rates of substrate uptake (e.g., glucose, glycerol) and product secretion (e.g., lactate (B86563), ethanol (B145695), 1,3-propanediol). nih.govnih.gov These rates are determined by monitoring the concentration changes of metabolites in the culture medium over time. nih.gov
For proliferating cells, another essential component of the model is the biomass synthesis equation. nih.gov This lumped reaction accounts for the drain of precursor metabolites from central carbon metabolism for the synthesis of macromolecules like proteins (amino acids), DNA/RNA (nucleotides), and lipids (fatty acids). nih.gov The stoichiometric coefficients for this reaction are determined from the measured macromolecular composition of the cell. nih.gov Integrating these extracellular rates and biomass requirements provides crucial constraints that significantly improve the accuracy and resolution of the estimated intracellular flux distribution. nih.govnih.gov
Elucidating Glycerol (B35011) Catabolism and Anabolism using 1,3-Propanediol-2-¹³C
The use of specifically labeled 1,3-Propanediol-2-¹³C allows for detailed investigation into the metabolic fate of glycerol, a key carbon source for many microorganisms. By tracing the ¹³C label from this compound, researchers can distinguish between different metabolic routes and quantify the flow of carbon through specific pathways.
The microbial conversion of glycerol to 1,3-propanediol (B51772) (1,3-PDO) is a well-characterized reductive pathway. frontiersin.org This two-step process is catalyzed by key enzymes encoded by the dha regulon. frontiersin.orgresearchgate.netnih.gov
Dehydration of Glycerol: Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a vitamin B₁₂-dependent glycerol dehydratase (GDHt). frontiersin.orgacs.org
Reduction of 3-HPA: The intermediate 3-HPA is then reduced to 1,3-PDO by an NADH-dependent 1,3-propanediol oxidoreductase (PDOR). frontiersin.orgacs.org
| Enzyme | Gene (Example) | Reaction Catalyzed | Cofactor |
|---|---|---|---|
| Glycerol Dehydratase (GDHt) | dhaB, dhaC, dhaE | Glycerol → 3-Hydroxypropionaldehyde | Vitamin B₁₂ |
| 1,3-Propanediol Oxidoreductase (PDOR) | dhaT | 3-Hydroxypropionaldehyde → 1,3-Propanediol | NADH |
Data sourced from multiple studies. frontiersin.orgresearchgate.netnih.gov
Besides the direct reduction to 1,3-PDO, glycerol can enter other metabolic pathways. One significant alternative route involves the formation of 3-hydroxypropionate (B73278) (3-HP) and its subsequent conversion to acetyl-CoA. nih.gov This pathway provides an alternative route for glycerol to enter central carbon metabolism.
The conversion of glycerol to 3-HP can proceed through the intermediate 3-HPA, which is then oxidized by an aldehyde dehydrogenase. researchgate.netfrontiersin.org Further metabolic steps can convert 3-HP into acetyl-CoA, which can then enter the TCA cycle for energy production or be used as a precursor for biosynthesis. nih.govresearchgate.net
Studies using [U-¹³C₃]glycerol in hamsters have demonstrated the existence of this alternative pathway. nih.gov In these experiments, the detection of ¹³C-labeled 1,3-PDO and 3-HP, alongside labeled downstream products like glutamate (B1630785) and β-hydroxybutyrate (derived from acetyl-CoA), confirmed this metabolic route. nih.gov Notably, this occurred with minimal ¹³C labeling in pyruvate (B1213749) and glucose, indicating a metabolic pathway for glycerol to acetyl-CoA that bypasses the upper parts of glycolysis. nih.gov Using tracers like 1,3-Propanediol-2-¹³C can help quantify the reversibility of these reactions and the relative flux between the 1,3-PDO and 3-HP pathways.
| Tracer Used | Organism/System | Key Labeled Products Detected | Inferred Pathway | Reference |
|---|---|---|---|---|
| [U-¹³C₃]Glycerol | Hamster Liver | 1,3-Propanediol, 3-Hydroxypropionate, Glutamate, β-hydroxybutyrate | Glycerol → 3-HP → Acetyl-CoA → TCA Cycle/Ketogenesis | nih.gov |
| Glycerol | Engineered E. coli | 3-Hydroxypropionic acid | Glycerol → 3-HPA → 3-HP (via glycerol dehydratase and aldehyde dehydrogenase) | nih.gov |
Interconnections of Glycerol Metabolism with Central Carbon Metabolic Pathways (e.g., Glycolysis, TCA Cycle)
The microbial conversion of glycerol into 1,3-PDO is not an isolated pathway but is intricately linked with the cell's central carbon metabolism. Glycerol dissimilation occurs via two main competing branches: a reductive pathway that produces 1,3-PDO and an oxidative pathway that generates essential energy (ATP) and biomass precursors. nih.gov ¹³C-MFA, typically using isotopically labeled glycerol (such as [1,3-¹³C]glycerol), is instrumental in elucidating the carbon split between these two routes.
The oxidative pathway connects directly to glycolysis. Glycerol is first oxidized to dihydroxyacetone (DHA), which is then phosphorylated to dihydroxyacetone phosphate (DHAP). frontiersin.org DHAP is a key intermediate in the glycolytic pathway. From DHAP, the labeled carbon atoms can proceed through the lower stages of glycolysis to form pyruvate. Pyruvate, in turn, serves as a critical node, linking glycolysis to the Tricarboxylic Acid (TCA) cycle via its conversion to acetyl-CoA. wikipedia.org
By tracing the ¹³C label from glycerol through these interconnected pathways, researchers can quantify key metabolic splits:
Glycerol to DHAP vs. 1,3-PDO: The initial flux distribution between the oxidative and reductive pathways.
Glycolysis vs. Pentose Phosphate Pathway (PPP): The flux of carbon from glycolytic intermediates into the PPP, which is vital for producing NADPH and nucleotide precursors.
Pyruvate to Acetyl-CoA vs. Anaplerotic Reactions: The fate of pyruvate, determining the carbon influx into the TCA cycle for energy production versus its use in replenishing TCA cycle intermediates.
This analysis reveals how the cell balances the redox potential (NADH/NAD⁺ ratio), energy charge (ATP/ADP ratio), and biosynthetic requirements during the production of 1,3-PDO. mdpi.com
Microbial Metabolism Studies with 1,3-Propanediol-2-¹³C Tracers
Studies of microbial metabolism related to 1,3-PDO primarily focus on its production from glycerol. In this context, ¹³C-MFA serves as a powerful diagnostic tool to guide metabolic engineering strategies for optimizing microbial cell factories.
Fluxomics in Engineered Microorganisms for Biorefinery Applications
Fluxomics, the quantitative study of metabolic fluxes, is central to developing efficient microbial strains for biorefineries. The goal of metabolic engineering for 1,3-PDO production is to maximize the carbon flux from a renewable feedstock like glycerol to the final product while minimizing flux to undesirable byproducts.
Using ¹³C-labeled glycerol, MFA allows for the precise quantification of carbon distribution in genetically modified strains. For example, by comparing the flux maps of a wild-type strain to an engineered strain, researchers can validate the effects of specific gene knockouts or overexpressions. This approach has been successfully used to increase the yield of 1,3-PDO by redirecting carbon that would have otherwise been converted into compounds like lactate, ethanol, and succinate. frontiersin.orgnih.gov
| Metabolic Pathway/Product | Wild-Type Strain Flux (%) | Engineered Strain Flux (%) | Reference |
| Glycerol Reductive Pathway (to 1,3-PDO) | 45 | 70 | frontiersin.org |
| Glycerol Oxidative Pathway (to Glycolysis) | 55 | 30 | frontiersin.org |
| Lactate Formation | 15 | <1 | frontiersin.org |
| Ethanol Formation | 10 | 2 | nih.gov |
| Acetate (B1210297) Formation | 8 | 5 | nih.gov |
This table presents illustrative data synthesized from typical metabolic engineering studies to show the impact of genetic modifications on flux distribution.
Insights into Glycerol-Utilizing Microbes (e.g., E. coli, K. pneumoniae)
Naturally producing organisms like Klebsiella pneumoniae and engineered hosts like Escherichia coli are the workhorses for biological 1,3-PDO production. researchgate.netasm.org K. pneumoniae naturally possesses the dha regulon, which contains the genes for the enzymes that convert glycerol to 1,3-PDO. nih.gov MFA studies in K. pneumoniae have focused on understanding the native regulation of glycerol metabolism and identifying bottlenecks, such as the accumulation of inhibitory byproducts. researchgate.netnih.gov
E. coli does not naturally produce 1,3-PDO but is a preferred host for industrial biotechnology due to its well-characterized genetics and robustness. nih.gov Scientists have successfully engineered E. coli by introducing the necessary genes from K. pneumoniae or other organisms. asm.orgnih.gov ¹³C-MFA has been indispensable in these efforts to balance the expression of the heterologous 1,3-PDO pathway with the host's native metabolism, ensuring efficient cofactor (NADH and ATP) regeneration and high product yields. nih.gov
Metabolic Rerouting and Carbon Flux Redistribution in Response to Genetic Perturbations
A primary strategy in metabolic engineering is the targeted deletion of genes responsible for byproduct formation. ¹³C-MFA provides a quantitative assessment of how these genetic perturbations lead to the rerouting of carbon flux through the metabolic network.
For instance, the deletion of the ldhA gene, which encodes lactate dehydrogenase, prevents the conversion of pyruvate to lactate. MFA studies on such mutants confirm that the carbon flux previously directed towards lactate is successfully redistributed. frontiersin.org In the context of 1,3-PDO production, this rerouting increases the availability of pyruvate for the TCA cycle, which in turn affects the cellular redox balance (NADH/NAD⁺ ratio). This change drives more glycerol through the reductive pathway to regenerate NAD⁺, thereby increasing the yield of 1,3-PDO. Similarly, knocking out pathways for acetate and ethanol formation further channels carbon and reducing equivalents toward the desired product. nih.gov
Dynamic Flux Analysis in Fed-Batch Fermentation Systems
Standard MFA assumes that the cells are in a metabolic and isotopic steady state. However, industrial bioprocesses often use fed-batch fermentation, a dynamic system where nutrient concentrations and cellular metabolic states change over time. nih.gov Dynamic Metabolic Flux Analysis (DMFA) has been developed to address this challenge. nih.gov
By applying ¹³C-labeled tracers in fed-batch cultures and taking samples at multiple time points, researchers can obtain a time-resolved map of metabolic fluxes. nih.gov Studies on 1,3-PDO production have used this approach to reveal how intracellular fluxes shift during different phases of fermentation. For example, analysis has shown that the flux through the 1,3-PDO pathway can increase as the fermentation progresses, while the split ratio between glycolysis and the pentose phosphate pathway may change in response to the changing cellular environment. nih.gov This detailed understanding is critical for optimizing feeding strategies and other process parameters to maintain high productivity throughout the entire fermentation run.
Mammalian Cell and Tissue Metabolism Investigations using ¹³C-Labeled 1,3-Propanediol
The application of ¹³C-MFA to mammalian systems is a powerful tool for investigating complex metabolic diseases like cancer and diabetes. researchgate.net Tracers such as ¹³C-labeled glucose and glutamine are commonly used to probe the activity of central metabolic pathways, including glycolysis, the TCA cycle, and anaplerosis, in various cell lines and tissues. nih.govnih.gov
While the direct use of ¹³C-labeled 1,3-propanediol as a tracer in mammalian metabolic studies is not well-documented, the metabolism of the structurally similar compound, glycerol, has been studied. For example, hepatocytes can utilize glycerol as a substrate for gluconeogenesis to produce glucose. nih.gov Isotope tracing experiments are crucial for quantifying the contribution of glycerol relative to other precursors like lactate and amino acids in this process.
Should 1,3-propanediol be identified as a substrate for specific mammalian metabolic pathways in the future, ¹³C-labeled variants like 1,3-Propanediol-2-¹³C would be invaluable. Such a tracer would allow scientists to:
Identify the enzymes and pathways involved in its catabolism.
Trace the fate of its carbon atoms into central carbon metabolism.
Quantify its contribution to energy production or biosynthetic pathways.
This would open new avenues for understanding cellular metabolism and its dysregulation in disease, similar to how tracers for other alternative nutrients are currently used.
| Parameter | Description | Example Protocol |
| Tracer | 1,3-Propanediol-2-13C | Prepared in a sterile saline solution. |
| Administration | Intravenous (IV) Infusion | Continuous infusion via a catheter into a major blood vessel (e.g., jugular vein). |
| Duration | Variable | Typically several hours to allow for metabolic and isotopic steady-state to be reached. |
| Sampling | Blood, Tissues | Blood samples are drawn periodically; specific organs are harvested post-infusion. |
| Analysis | GC-MS, LC-MS/MS, NMR | To measure the mass isotopomer distribution in key metabolites. |
Organ-Specific Metabolic Flux Profiling (e.g., Liver, Heart)
The liver is a central hub for metabolism, and understanding its metabolic fluxes is crucial for studying diseases like nonalcoholic fatty liver disease. researchgate.netnih.gov Isotope tracer studies are a key tool for this purpose. Tracers such as ¹³C-propionate and ¹³C-lactate have been used extensively to probe liver citric acid cycle (TCA) and gluconeogenesis fluxes in vivo. nih.govnih.gov The use of this compound offers a complementary approach. Upon entering the liver, it can be metabolized into intermediates that feed into central carbon metabolism. For example, its conversion to acetyl-CoA allows the ¹³C label to enter the TCA cycle, enabling the quantification of its activity. By analyzing the isotopic enrichment patterns in metabolites extracted from liver tissue, researchers can build a quantitative map of metabolic fluxes, revealing how the organ utilizes different substrates. researchgate.net
Similarly, this methodology can be applied to study cardiac metabolism. The heart has high energy demands and utilizes various substrates, including fatty acids, glucose, and lactate. nih.gov Stable isotope tracing in perfused heart systems is a common method to determine the relative metabolic fluxes that contribute to the acetyl-CoA pool. nih.govnih.gov Introducing this compound into such a system would allow for the tracing of its contribution to cardiac energy metabolism, providing insights into substrate preference and pathway activity in physiological and pathological states, such as cardiomyopathy. nih.gov
Cellular Metabolic Phenotyping in Cultured Mammalian Cells
¹³C Metabolic Flux Analysis (MFA) is a powerful technique for characterizing the metabolic phenotype of cells at a systems level, and it is widely applied in cultured mammalian cells. nih.govcreative-proteomics.com Different cell types, such as cancer cells, exhibit unique metabolic profiles, often characterized by phenomena like the Warburg effect (aerobic glycolysis). nih.gov The choice of isotopic tracer is critical for accurately resolving fluxes in these complex systems. nih.govresearchgate.net
This compound can be used as a substrate in cell culture media to probe specific pathways. Proliferating cancer cells, for instance, are known to consume glucose and glutamine as primary carbon sources. nih.gov By supplementing the culture medium with this compound, researchers can trace its uptake and subsequent metabolism. The incorporation of the ¹³C label into intracellular metabolites is measured, typically by mass spectrometry, to determine the mass isotopomer distribution (MID). This data, combined with measurements of nutrient uptake and secretion rates, is used in computational models to estimate the intracellular fluxes throughout the metabolic network. creative-proteomics.comspringernature.com This approach can reveal how cancer cells might utilize alternative carbon sources and how their central metabolic pathways are wired. mit.edu
Analysis of Glycolysis, Pentose Phosphate Pathway, and Tricarboxylic Acid (TCA) Cycle Fluxes
The analysis of central carbon metabolism, comprising glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, is a primary application of ¹³C-MFA. nih.govresearchgate.net The specific entry point of the ¹³C label from this compound into this network provides unique advantages for flux determination. Studies have indicated that 1,3-propanediol can be metabolized to 3-hydroxypropionate and subsequently to acetyl-CoA.
Once [¹³C]acetyl-CoA is formed, it enters the TCA cycle by condensing with oxaloacetate to form citrate. The position of the label on acetyl-CoA will determine the initial labeling pattern of the TCA cycle intermediates. As these intermediates are processed through the cycle's reactions, the label is redistributed, creating specific isotopomer patterns in metabolites like glutamate and malate (B86768). researchgate.net Analyzing these patterns allows for the calculation of the TCA cycle flux. Furthermore, if the labeled carbons flow back into gluconeogenic precursors, their appearance in glycolytic intermediates can also be tracked. While this compound does not directly enter glycolysis or the PPP in the same manner as labeled glucose, its downstream metabolites can influence these pathways, and tracing its fate provides a more complete picture of cellular carbon flow.
| Metabolic Pathway | Entry Point/Metabolite from this compound | Information Gained |
| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA | Quantifies the rate of the TCA cycle and anaplerotic contributions. |
| Glycolysis | (Indirect) via TCA cycle intermediates | Can provide information on cataplerotic fluxes and pyruvate cycling. |
| Pentose Phosphate Pathway (PPP) | (Indirect) | Labeling patterns in connected metabolites can help constrain the overall flux map. |
Determination of Reaction Reversibility and Enzyme Kinetics through Isotopic Labeling
Isotopic tracers are powerful tools not only for measuring the net direction of a metabolic pathway but also for determining the bidirectionality or reversibility of individual enzymatic reactions. nih.gov The ability to distinguish the forward and reverse rates of a reaction (exchange flux) provides deeper insights into metabolic regulation and enzyme kinetics. When a ¹³C-labeled metabolite enters a reversible reaction, the isotopic label will be transferred to both the product and, upon reversal, back to the substrate pool, altering its isotopic distribution.
For instance, within the TCA cycle, some reactions like the interconversion of fumarate (B1241708) and malate are highly reversible. nih.gov If the ¹³C label from this compound enters the TCA cycle and labels malate, the detection of that specific label in fumarate, and the resulting isotopomer distribution of both pools, can be used to calculate the exchange flux between them. This is possible because symmetric molecules like fumarate can cause isotopic scrambling, where the label is redistributed in a predictable way if the reaction is reversible. nih.gov This level of detail is critical for building accurate kinetic models of metabolic networks and understanding how enzymes operate in vivo.
Quantitative Assessment of Substrate Utilization and Pathway Contribution
A primary goal of MFA is to quantify how much of a particular substrate is consumed by a cell or tissue and to determine the relative contribution of different metabolic pathways to the production of a specific metabolite. this compound is an excellent tool for this purpose when studying pathways capable of its metabolism.
By introducing this compound as a tracer, researchers can precisely measure its rate of uptake and conversion into downstream products. For example, by measuring the rate of appearance of the ¹³C label in acetyl-CoA and subsequently in TCA cycle intermediates, one can quantify the absolute flux from 1,3-propanediol to the TCA cycle. This can be compared with fluxes from other substrates, such as glucose or fatty acids (traced using different isotopes simultaneously), to determine the relative preference of the biological system for each nutrient. This quantitative assessment is crucial for metabolic engineering efforts aimed at optimizing the production of bio-based chemicals and for understanding metabolic reprogramming in diseases like cancer. mit.eduresearchgate.net
Advanced Research Trajectories and Methodological Innovations in 1,3 Propanediol 2 13c Research
Integration of ¹³C-MFA with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)
The integration of ¹³C-MFA with other "omics" disciplines—transcriptomics, proteomics, and metabolomics—provides a more holistic view of cellular physiology, moving beyond the measurement of metabolic fluxes alone. frontiersin.org This multi-omics approach connects the flow of metabolites (fluxomics) with the underlying genetic and protein-level regulation. mdpi.com
By combining these data streams, researchers can build more comprehensive models of cellular metabolism. mdpi.com For instance, transcriptomics and proteomics data can offer insights into the expression levels of enzymes that catalyze the reactions whose fluxes are being measured by ¹³C-MFA. vanderbilt.edu This integration helps to elucidate how changes in gene expression or protein abundance translate into functional changes in metabolic pathway activity. biorxiv.org
Several strategies are employed for this integration:
Co-expression Analysis: This method identifies modules of co-expressed genes from transcriptomics data, which can then be linked to specific metabolites and metabolic pathways identified through metabolomics and ¹³C-MFA. mdpi.com
Genome-Scale Models (GEMs): GEMs provide a framework to integrate various omics datasets. mdpi.com Condition-specific models can be generated by incorporating transcriptomics data to simulate metabolic fluxes under different scenarios. mdpi.com
Constraint-Based Modeling: Techniques like Flux Balance Analysis (FBA) can be constrained using multi-omics data to improve the accuracy of flux predictions. biorxiv.org Integrating relative gene expression levels has been shown to dramatically improve the agreement of FBA predictions with experimentally determined flux maps from ¹³C-MFA. biorxiv.org
The combination of these approaches allows for a more robust interpretation of metabolic states, helping to distinguish between transcriptional, translational, and metabolic levels of regulation. biorxiv.org This integrated analysis is crucial for understanding complex biological systems and for identifying novel targets for metabolic engineering. mdpi.com
Development of Predictive Models for Metabolic Engineering and Bioprocess Optimization
Predictive modeling, informed by ¹³C-MFA data, is a cornerstone of modern metabolic engineering and bioprocess optimization. d-nb.info By quantifying intracellular metabolic fluxes, ¹³C-MFA provides the detailed data necessary to build and validate accurate models of cellular metabolism. nsf.gov These models are instrumental in identifying metabolic bottlenecks, inefficient pathways, and futile cycles that can limit the production of desired bioproducts. d-nb.infonsf.gov
The workflow for developing these predictive models typically involves:
Data Acquisition: Performing ¹³C tracer experiments, such as those using 1,3-Propanediol-2-13C, to measure isotopic labeling patterns in metabolites. numberanalytics.com
Flux Quantification: Using the labeling data to calculate the rates of metabolic reactions throughout the cellular network. numberanalytics.com
Model Construction and Validation: Building a stoichiometric model of the metabolic network and validating it with the experimental flux data. numberanalytics.com
In Silico Simulation: Using the validated model to predict the effects of genetic modifications (e.g., gene knockouts or over-expression) on metabolic fluxes and product yields. nih.gov
This predictive capability allows for the rational design of metabolic engineering strategies. For example, flux analysis has been successfully used to optimize the production of lysine (B10760008) in Corynebacterium glutamicum and polyhydroxyalkanoates in Ralstonia eutropha by identifying and overcoming pathway limitations. numberanalytics.com Furthermore, these models can be used to optimize bioprocess conditions, such as media composition and feeding strategies, to achieve desired metabolic phenotypes and enhance productivity. nsf.gov The integration of high-throughput mini-bioreactor systems with expanded metabolic modeling capabilities is enabling a more complete picture of intracellular metabolism, leading to the systematic identification of engineering targets. nsf.gov
Advances in Computational Software and Data Interpretation for Complex ¹³C-MFA Datasets
The increasing complexity and scale of ¹³C-MFA experiments have necessitated the development of sophisticated computational software and data interpretation tools. mdpi.comnih.gov These tools automate the complex calculations required for flux analysis, making the methodology more accessible and efficient. d-nb.info
Modern software packages for ¹³C-MFA are designed to handle a range of tasks, including:
Model Construction: Defining the metabolic network, including reactions and atom transitions. d-nb.info
Data Input: Accepting experimental data such as isotopic labeling measurements and extracellular rates. d-nb.info
Flux Calculation: Estimating metabolic fluxes for the entire network. d-nb.info
Statistical Analysis: Providing confidence intervals for estimated fluxes and assessing the goodness-of-fit. d-nb.info
Several software packages have been developed with advanced algorithms to decrease the computational load and improve performance. mdpi.comnih.gov
| Software Name | Key Features | Reference(s) |
| INCA (Isotopomer Network Compartmental Analysis) | Performs both steady-state and isotopically non-stationary MFA; can regress multiple experiments simultaneously. nih.gov | nih.gov |
| ¹³CFLUX2 | High-performance suite for designing and evaluating labeling experiments; supports multicore CPUs and compute clusters. oup.com | oup.com |
| OpenFLUX2 | Software for ¹³C-based metabolic flux analysis. | mdpi.com |
| Metran | A tool for metabolic flux analysis that works in conjunction with MATLAB. rsc.org | rsc.org |
| FiatFLUX | Software for metabolic flux analysis from ¹³C-glucose experiments. | mdpi.com |
These tools often incorporate advanced mathematical algorithms, such as the Elementary Metabolite Unit (EMU) framework, to efficiently calculate carbon fluxes in large and complex metabolic networks. mdpi.comnih.gov The development of universal modeling languages, like FluxML, aims to standardize the way ¹³C-MFA models and experiments are described, further facilitating data sharing and reproducibility. frontiersin.org Additionally, machine-learning-based frameworks are being developed to address challenges such as long computation times and unstable solutions in optimization-based approaches. acs.org
Emerging Applications of ¹³C-Labeled Tracers in Disease Metabolism and Systems Biology
The application of ¹³C-labeled tracers, including compounds like this compound, is expanding beyond traditional biotechnology into biomedical research, particularly in the study of disease metabolism and systems biology. d-nb.info Stable isotope tracing provides a powerful method to probe the metabolic reprogramming that is a hallmark of many diseases, including cancer and metabolic disorders. d-nb.inforsc.org
In cancer research, ¹³C-MFA is used to characterize the unique metabolic phenotypes of tumor cells, such as their reliance on aerobic glycolysis (the Warburg effect) and altered glutamine metabolism. researchgate.netbiorxiv.org By tracing the fate of ¹³C-labeled substrates like glucose and glutamine, researchers can identify metabolic vulnerabilities in cancer cells that could be targeted for therapy. researchgate.net For example, specific tracers can be chosen to probe individual pathways, such as the use of [1,2-¹³C₂]glucose for analyzing the pentose (B10789219) phosphate (B84403) pathway. nih.gov
In the broader context of systems biology, ¹³C tracer analysis helps to unravel the complexity of metabolic networks in vivo. biorxiv.org It allows for the quantification of pathway activities and nutrient contributions to metabolite production, providing a more dynamic and functional understanding of the metabolome. nih.gov This approach is crucial for understanding how metabolic networks respond to perturbations, such as disease states or drug treatments. plos.org The use of ¹³C tracers in conjunction with techniques like magnetic resonance spectroscopy (MRS) is also enabling non-invasive assessments of mitochondrial function and intermediary metabolism in living tissues. rsc.org
Overcoming Experimental and Computational Challenges in Comprehensive Metabolic Reconstruction
Despite the power of ¹³C-MFA, several experimental and computational challenges must be overcome to achieve comprehensive metabolic reconstruction, especially at the genome scale.
Experimental Challenges:
Isotopic Steady State: A key assumption in many ¹³C-MFA studies is that the system has reached an isotopic steady state, where the labeling of intracellular metabolites is constant. d-nb.info Validating this assumption requires careful time-course experiments. d-nb.info
Analytical Measurements: Accurate measurement of isotopic labeling patterns in a wide range of metabolites can be difficult due to low intracellular concentrations, co-eluting compounds in chromatography, and the presence of multiple isomers. mdpi.combiorxiv.org
Compartmentalization: In eukaryotic cells, metabolism is compartmentalized within organelles like mitochondria. Resolving fluxes specific to these compartments is a significant challenge. d-nb.infomdpi.com
Complex Media and Co-metabolism: The use of complex culture media can introduce unlabeled substrates that are co-metabolized with the ¹³C tracer, complicating data analysis. mdpi.com
Computational Challenges:
Model Complexity: As metabolic models increase in size to a genome-scale, the computational burden of flux estimation becomes substantial. plos.orgmdpi.com This can lead to an inability to find a unique flux solution, especially with limited experimental data. plos.org
Network Gaps and Errors: Incomplete or inaccurate gene annotations in genome-scale reconstructions can lead to errors in the predicted metabolic network and subsequent flux calculations. mdpi.com
Data Integration: Integrating large and diverse datasets from multiple "omics" platforms presents a significant computational and statistical challenge. biorxiv.org
Flux Identifiability: Not all fluxes in a network may be uniquely determinable from a given set of tracer experiments. This requires careful experimental design and can be addressed by approaches like parallel labeling experiments. plos.org
Overcoming these challenges requires a combination of improved experimental techniques, such as advanced mass spectrometry methods, and the development of more powerful computational algorithms and software. nih.govmdpi.com Approaches like parsimonious ¹³C-MFA (p¹³CMFA) and Bayesian model averaging are being developed to better handle the uncertainty associated with large-scale models and limited data. d-nb.infoplos.org
Q & A
Basic Research Questions
Q. How can researchers synthesize 1,3-Propanediol-2-¹³C and verify its isotopic purity?
- Methodological Answer : Synthesis typically involves isotopic labeling via enzymatic or chemical routes. For example, glycerol-¹³C can be enzymatically converted using bacterial strains (e.g., Clostridium butyricum) under anaerobic conditions to produce 1,3-Propanediol-2-¹³C. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) to confirm the position and enrichment of the ¹³C label. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) quantifies isotopic abundance, ensuring >98% purity . Safety protocols for handling flammable or irritant compounds, as outlined in SDS documents, must be strictly followed .
Q. What analytical techniques are optimal for characterizing 1,3-Propanediol-2-¹³C in complex mixtures?
- Methodological Answer : High-resolution ¹³C-NMR is critical for structural confirmation and isotopic tracking. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility for accurate quantification. Infrared spectroscopy (IR) can validate functional groups, while isotopic ratio mass spectrometry (IRMS) ensures isotopic integrity. Cross-referencing with databases like NIST Chemistry WebBook confirms spectral matches . For trace analysis, use internal standards (e.g., deuterated analogs) to mitigate matrix effects .
Advanced Research Questions
Q. How should metabolic flux experiments using 1,3-Propanediol-2-¹³C be designed to track biochemical pathways in microbial systems?
- Methodological Answer : Design a time-course study with controlled feeding of 1,3-Propanediol-2-¹³C to microbial cultures. Use isotopomer analysis via ¹³C-NMR or tandem MS to trace label incorporation into metabolites (e.g., succinate, acetate). Computational tools like INCA (Isotopomer Network Compartmental Analysis) model flux distributions. Ensure anaerobic conditions if studying fermentative pathways, and validate against non-labeled controls to distinguish isotopic effects .
Q. How can researchers resolve discrepancies in NMR data when 1,3-Propanediol-2-¹³C is used in complex biological matrices?
- Methodological Answer : Discrepancies often arise from signal overlap or solvent interference. Apply 2D NMR techniques (e.g., HSQC, HMBC) to isolate ¹³C signals. For low-concentration samples, use cryoprobes or dynamic nuclear polarization (DNP) to enhance sensitivity. If isotopic scrambling is suspected, validate via parallel experiments with uniformly labeled ¹³C-glucose to identify cross-talk pathways. Cross-check with GC-MS data to reconcile quantitative differences .
Q. What strategies mitigate isotopic dilution effects in long-term kinetic studies with 1,3-Propanediol-2-¹³C?
- Methodological Answer : Use pulse-chase labeling with unlabeled substrates after an initial ¹³C pulse to track turnover rates. Optimize sampling intervals based on half-life estimates from preliminary data. For in vivo studies, employ metabolic quenching (e.g., cold methanol) to arrest enzymatic activity. Data normalization to total pool sizes (via LC-MS) corrects for dilution effects. Reference isotopic decay models, such as exponential fitting, to quantify kinetic parameters .
Safety and Compliance Considerations
- Handling : Follow SDS guidelines for skin/eye protection (e.g., gloves, goggles) and avoid inhalation (P312/P333+P313 protocols) .
- Waste Management : Neutralize waste with alkaline solutions before disposal, adhering to local regulations for isotopic-labeled compounds .
Data Validation and Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
